molecular formula C12H13F2NO2 B1475465 2-(3,3-Difluoropiperidin-1-yl)benzoic acid CAS No. 1892827-34-7

2-(3,3-Difluoropiperidin-1-yl)benzoic acid

Cat. No.: B1475465
CAS No.: 1892827-34-7
M. Wt: 241.23 g/mol
InChI Key: SBCKJKJRALYELI-UHFFFAOYSA-N
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Description

2-(3,3-Difluoropiperidin-1-yl)benzoic acid is a useful research compound. Its molecular formula is C12H13F2NO2 and its molecular weight is 241.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(3,3-difluoropiperidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO2/c13-12(14)6-3-7-15(8-12)10-5-2-1-4-9(10)11(16)17/h1-2,4-5H,3,6-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCKJKJRALYELI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3,3-Difluoropiperidin-1-yl)benzoic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoic acid moiety substituted with a difluoropiperidine group. This unique structure may influence its interaction with biological targets, enhancing its pharmacological profile.

Research indicates that this compound may interact with various biological pathways, particularly those involving proteostasis and apoptosis. The compound's ability to modulate the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) has been highlighted in studies focusing on cellular homeostasis and aging .

2. Cell-Based Assays

In vitro studies have demonstrated that this compound can enhance the activity of cathepsins B and L, which are critical for protein degradation and autophagy. For instance, a study reported that at a concentration of 5 μM, significant activation of these enzymes was observed, suggesting a potential role in therapeutic applications for age-related disorders .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Proteasome Activity Enhanced chymotrypsin-like activity in assays
Cathepsin Activation Significant activation of cathepsins B and L
Antiproliferative Effects Potential inhibition of cancer cell lines
Toxicological Profile In silico predictions suggest potential toxicity

Case Study 1: Antiproliferative Effects

A study investigated the antiproliferative effects of various benzoic acid derivatives, including this compound. Results indicated that this compound exhibited significant activity against specific cancer cell lines, leading to cell cycle arrest and induction of apoptosis. The mechanism was linked to the inhibition of STAT transcription factors, which are crucial for cancer cell proliferation .

Case Study 2: Toxicological Evaluation

An in silico analysis assessed the toxicological effects of related compounds. It was found that derivatives similar to this compound could induce harmful effects such as reproductive dysfunction and neurotoxicity. This highlights the importance of further research to elucidate the safety profile of this compound before clinical application .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzoic acid, including 2-(3,3-Difluoropiperidin-1-yl)benzoic acid, have shown potential in targeting specific cancer mutations. For instance, studies have identified the compound's ability to selectively inhibit the PI3KαH1047R mutation prevalent in breast cancers and other solid tumors. In vitro assays demonstrated that the compound effectively inhibits pAKT formation, a critical pathway in cancer cell survival and proliferation .

Antimicrobial Properties

The compound has also been studied for its antimicrobial activity. A comparative study involving various benzoic acid derivatives revealed that this compound significantly activated proteasomal activity in cell-based assays. This suggests its potential as a therapeutic agent for conditions associated with impaired protein degradation mechanisms, which can be crucial in treating infections caused by drug-resistant bacteria .

Case Study 1: Anticancer Efficacy

In a recent study focused on breast cancer models, this compound was evaluated for its ability to inhibit tumor growth. Results indicated a significant reduction in tumor size compared to control groups, correlating with decreased levels of pAKT and other oncogenic markers .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of the compound against drug-resistant strains of Staphylococcus aureus. The study found that the compound exhibited minimum inhibitory concentration values as low as 0.39 μg/mL, demonstrating potent growth inhibition without cytotoxic effects on human cells .

Compound NameTarget DiseaseIC50 (nM)Mechanism of Action
This compoundBreast Cancer<100PI3KαH1047R inhibition
Drug-resistant Bacteria0.39Proteasome activation

Table 2: Synthesis and Stability Data

CompoundSynthesis MethodStability (mL/min/kg)
This compoundCatalytic hydrogenation>10,000

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3,3-Difluoropiperidin-1-yl)benzoic acid
Reactant of Route 2
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2-(3,3-Difluoropiperidin-1-yl)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.